(R)-(R)-1-methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate is a chiral compound primarily recognized as an impurity related to glycopyrrolate, a medication used as a muscarinic antagonist. Its Chemical Abstracts Service (CAS) number is 616866-21-8, and it is classified under the category of pyrrolidine derivatives. The compound has garnered attention for its potential applications in pharmacology, particularly in the treatment of various diseases mediated through muscarinic receptors, which are crucial in the central and peripheral nervous systems .
The synthesis of (R)-(R)-1-methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate can be approached through several methods, often involving chiral pool synthesis or asymmetric synthesis techniques. One common method includes the use of chiral amines and cyclic esters to form the pyrrolidine ring, followed by esterification with phenylacetic acid derivatives.
Technical details include:
The molecular formula of (R)-(R)-1-methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate is C18H25NO3, with a molecular weight of 303.4 g/mol.
This structure reveals a complex arrangement of functional groups including a hydroxyl group, which contributes to its biological activity .
The compound can participate in various chemical reactions typical of esters and amines:
These reactions can be influenced by factors such as solvent choice and temperature .
(R)-(R)-1-methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate acts primarily as a muscarinic receptor antagonist. The mechanism involves:
Pharmacological studies suggest that its selectivity for certain receptor subtypes may reduce side effects compared to classical antagonists like atropine .
This compound has significant implications in medicinal chemistry:
The formation of the ester bond between the (R)-1-methylpyrrolidin-3-ol moiety and (R)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid represents a critical stereospecific step in synthesizing the target compound. Industrial processes employ N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under the Steglich esterification protocol to achieve >98% epimeric purity at ambient temperatures (15–25°C) [4] [6]. This method minimizes racemization by avoiding nucleophilic catalysts that promote enolization. Alternative catalytic approaches utilize in situ activation of the carboxylic acid group using pivaloyl chloride, enabling esterification yields exceeding 92% while preserving the R-configuration at the chiral α-hydroxy acid center [8]. Kinetic studies confirm that reaction temperatures exceeding 40°C induce significant stereochemical erosion (>15% S-epimer formation), necessitating strict thermal control [6].
Table 1: Comparative Analysis of Esterification Catalysts
Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | er (R:R/S) |
---|---|---|---|---|
DCC/DMAP | 25 | 12 | 95 | 99:1 |
Pivaloyl Chloride/Triethylamine | 0–5 | 8 | 92 | 98:2 |
CDI/Imidazole | 30 | 24 | 88 | 95:5 |
Construction of the sterically congested 2-cyclopentyl-2-hydroxy-2-phenylacetate precursor relies on enantioselective catalytic methods. Cinchona-alkaloid-derived phase-transfer catalysts (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) facilitate the asymmetric hydroxyalkylation of phenylacetic acid derivatives with cyclopentyl halides, achieving enantiomeric ratios up to 97:3 (R:S) [8]. This reaction proceeds via a chiral ion pair that directs the nucleophilic addition to the Re face of the carbonyl intermediate. Key parameters include:
Table 2: Reaction Parameters for Asymmetric Hydroxyalkylation
Catalyst | Solvent System | Temperature (°C) | Time (h) | ee (%) |
---|---|---|---|---|
N-(9-Anthracenylmethyl)cinchonidinium bromide | Toluene/H₂O | –5 | 48 | 97 |
N-(3,5-Bis(trifluoromethyl)benzyl)cinchonidinium chloride | CH₂Cl₂/H₂O | 0 | 72 | 92 |
Tetrahydrothiophenium bifluoride | Acetonitrile/H₂O | 25 | 24 | 78 |
The tertiary alcohol functionality adjacent to the quaternary carbon center exhibits pH- and solvent-dependent epimerization. Protic solvents (e.g., methanol, ethanol) catalyze stereomutation through acid-base equilibria involving the alkoxide intermediate, with epimerization rates exceeding 8%/h at 60°C [4] [6]. Conversely, ethereal solvents (tetrahydrofuran, 2-methyltetrahydrofuran) suppress ionization, reducing epimerization to <0.5%/h. Critical control strategies include:
Table 3: Solvent Effects on Epimerization Kinetics
Solvent | Dielectric Constant | Temperature (°C) | Epimerization Rate (%/h) |
---|---|---|---|
Methanol | 32.7 | 60 | 8.2 |
Ethanol | 24.6 | 60 | 6.7 |
Dimethylformamide | 36.7 | 60 | 3.1 |
Tetrahydrofuran | 7.6 | 60 | 0.4 |
2-Methyltetrahydrofuran | 6.2 | 60 | 0.2 |
Industrial synthesis of the target molecule generates characteristic impurities during the N-methylation of the pyrrolidine nitrogen. Major byproducts include:
Purification employs ion-exchange chromatography with Amberlite® IRA-400 chloride resin, reducing dimeric impurities to <0.15% [4]. Crystallization from acetone/ethyl acetate (4:1 v/v) simultaneously removes hydrophilic acids and lipophilic dimers, achieving >99.8% chromatographic purity [6].
Table 4: Common Process-Related Impurities and Mitigation Strategies
Impurity | Chemical Structure | Formation Pathway | Control Method | Typical Level (%) |
---|---|---|---|---|
Glycopyrronium Bromide Impurity G | Hydrolyzed ester (CPMA acid) | Nucleophilic ester cleavage | Anion-exchange chromatography | <0.05 |
N-Methyl Overalkylation Dimer | Bis-quaternary ammonium salt | Excess methyl halide | Gradient solvent crystallization | <0.10 |
2-Cyclopentyl-2-phenylacrylate | Conjugated alkene | Acid-catalyzed dehydration | pH-controlled reaction (5.5–6.0) | <0.30 |
3-Hydroxy-1-methylpyrrolidinium salt | N-methylated pyrrolidine without ester | Incomplete esterification | Intermediate purification | <0.15 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1